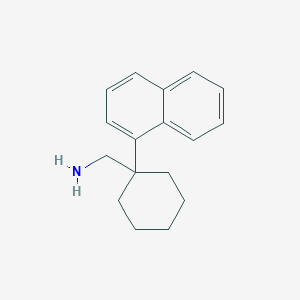
(1-(Naphthalen-1-yl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Naphthalen-1-yl)cyclohexyl)methanamine, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been reported to have similar effects to ketamine, including analgesia, anesthesia, and sedation. MXE was first synthesized in 2010 and has since gained popularity as a recreational drug. However, recent studies have shown that MXE has potential therapeutic uses in scientific research.
Mecanismo De Acción
(1-(Naphthalen-1-yl)cyclohexyl)methanamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, learning, and memory. (1-(Naphthalen-1-yl)cyclohexyl)methanamine binds to the receptor and blocks the transmission of pain signals, resulting in analgesia. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and physiological effects:
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to induce dissociative effects, including altered perception, distorted thinking, and loss of motor coordination. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also has sedative effects, causing drowsiness and reduced activity. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has advantages in scientific research due to its potential therapeutic effects and ability to induce dissociative states in animal models. However, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has limitations as a research tool due to its potential for abuse and lack of standardized dosing protocols. (1-(Naphthalen-1-yl)cyclohexyl)methanamine is also not approved for human use, limiting its potential therapeutic applications.
Direcciones Futuras
Future research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could focus on its potential therapeutic uses in treating pain, depression, and anxiety. Additionally, further studies could investigate the effects of (1-(Naphthalen-1-yl)cyclohexyl)methanamine on the brain and its potential for abuse. Research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could also explore the development of standardized dosing protocols and potential clinical applications.
Métodos De Síntesis
(1-(Naphthalen-1-yl)cyclohexyl)methanamine can be synthesized through a multistep process, starting with the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then converted to the corresponding tosylate, which is reacted with sodium cyanoborohydride to form the desired product, (1-(Naphthalen-1-yl)cyclohexyl)methanamine.
Aplicaciones Científicas De Investigación
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in scientific research for its potential therapeutic effects. Studies have shown that (1-(Naphthalen-1-yl)cyclohexyl)methanamine has analgesic properties, making it a potential alternative to traditional pain medications. (1-(Naphthalen-1-yl)cyclohexyl)methanamine has also been studied for its potential use in treating depression and anxiety. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in animal models to study the effects of dissociative drugs on the brain.
Propiedades
Nombre del producto |
(1-(Naphthalen-1-yl)cyclohexyl)methanamine |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
(1-naphthalen-1-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13,18H2 |
Clave InChI |
XWHBDOLRNWCIGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)